molecular formula C12H16ClN3O B1399265 1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone CAS No. 1316223-64-9

1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone

Cat. No. B1399265
M. Wt: 253.73 g/mol
InChI Key: SCDNWTSNAYXAIN-UHFFFAOYSA-N
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Description

1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C12H16ClN3O . It is used in scientific research, particularly in the field of pharmacology.


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a pyrazine ring via a methylene bridge . The pyrazine ring carries a chlorine atom .

Scientific Research Applications

Microwave Assisted Synthesis and Antibacterial Activity

1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone derivatives have been studied in the context of microwave-assisted synthesis, leading to compounds with potential antibacterial activity. For instance, a study by Merugu et al. (2010) demonstrated the synthesis of piperidine-containing compounds with antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis and Spectroscopic Characterization

Another significant application is in the synthesis and spectroscopic characterization of related compounds. Govindhan et al. (2017) synthesized a compound using a similar structure and evaluated its cytotoxicity, providing insights into its potential biological applications (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

Synthesis of Novel Heterocyclic Compounds

The chemical structure of 1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone is also utilized in the synthesis of novel heterocyclic compounds with various potential applications. Elavarasan, Bhakiaraj, and Gopalakrishnan (2014) synthesized compounds containing tetrazoles and piperidine nuclei, which exhibited antimicrobial activity, suggesting their potential as new lead molecules (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).

Molecular Interaction Studies

In molecular interaction studies, compounds structurally related to 1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone have been used to understand receptor-ligand interactions. Shim et al. (2002) studied the molecular interaction of a piperidin-1-yl compound with the CB1 cannabinoid receptor, providing valuable insights into receptor binding mechanisms (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Synthesis of Selective Agonists

The compound's structure has been employed in the synthesis of selective agonists. Ashwood et al. (1995) described the synthesis of a functionally selective muscarinic agonist using a derivative of 1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone, highlighting its relevance in medicinal chemistry (Ashwood, Gibson, Houghton, Humphrey, Roberts, & Wright, 1995).

Antimicrobial and Anticancer Activities

Research has also explored the antimicrobial and anticancer activities of derivatives of this compound. For instance, Bhat et al. (2016) synthesized chalcone derivatives via a Claisen–Schmidt reaction approach, showing potential as anti-microbial, anti-oxidant, and anti-cancer agents (Bhat, Nagaraja, Divyaraj, Harikrishna, Pai, Biswas, & Peethamber, 2016).

properties

IUPAC Name

1-[3-[(6-chloropyrazin-2-yl)methyl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-9(17)16-4-2-3-10(8-16)5-11-6-14-7-12(13)15-11/h6-7,10H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDNWTSNAYXAIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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